molecular formula C12H19BrN2O4 B1389855 Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219373-14-4

Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B1389855
CAS No.: 1219373-14-4
M. Wt: 335.19 g/mol
InChI Key: KVTJOCBYFRTXII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of a piperazine derivative, which is achieved by reacting piperazine with an appropriate acylating agent.

    Bromination: The next step involves the bromination of the acylated piperazine derivative using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Esterification: Finally, the brominated piperazine derivative is esterified with isobutyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol), low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), ambient temperatures.

Major Products:

    Substitution Products: Various substituted piperazine derivatives.

    Reduction Products: Alcohol derivatives of the original compound.

    Oxidation Products: Carboxylic acids and other oxidized forms.

Scientific Research Applications

Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Proteomics Research: The compound is employed in the study of protein interactions and modifications, aiding in the identification of potential drug targets.

    Biological Studies: It serves as a tool for investigating cellular processes and pathways, contributing to the understanding of disease mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, enhancing the efficiency and sustainability of industrial operations.

Mechanism of Action

The mechanism of action of Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carbonyl groups in the compound facilitate its binding to active sites, leading to the modulation of biological pathways. This interaction can result in the inhibition or activation of target proteins, thereby influencing cellular functions and therapeutic outcomes.

Comparison with Similar Compounds

  • Isobutyl 2-[1-(2-chloroacetyl)-3-oxo-2-piperazinyl]acetate
  • Isobutyl 2-[1-(2-fluoroacetyl)-3-oxo-2-piperazinyl]acetate
  • Isobutyl 2-[1-(2-iodoacetyl)-3-oxo-2-piperazinyl]acetate

Comparison:

  • Chemical Structure: While these compounds share a similar core structure, the halogen atom (bromine, chlorine, fluorine, iodine) differentiates them, affecting their reactivity and biological activity.
  • Reactivity: The presence of different halogens influences the compound’s reactivity in substitution and reduction reactions, with bromine being more reactive than chlorine and fluorine but less reactive than iodine.
  • Biological Activity: The variation in halogen atoms can lead to differences in binding affinity and specificity for molecular targets, impacting their effectiveness in medicinal applications.

Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate stands out due to its balanced reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-methylpropyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O4/c1-8(2)7-19-11(17)5-9-12(18)14-3-4-15(9)10(16)6-13/h8-9H,3-7H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTJOCBYFRTXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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